molecular formula C17H17N5O4 B12462274 methyl [(Z)-[(methoxycarbonyl)amino]({2-[(E)-phenyldiazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)

methyl [(Z)-[(methoxycarbonyl)amino]({2-[(E)-phenyldiazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)

Cat. No.: B12462274
M. Wt: 355.3 g/mol
InChI Key: XUSBCUOLAZZDRA-UHFFFAOYSA-N
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Description

Methyl N-(Z)-[(methoxycarbonyl)amino-2-phenyldiazen-1-yl]phenyl}amino)methylidene]carbamate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a carbamate derivative, which is a class of compounds commonly used as pesticides and herbicides.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First Method

      Starting Materials: Chloromethyl methyl ether, 2-[(1E)-2-phenyldiazen-1-yl]aniline, and methoxycarbonyl isocyanate.

      Reaction Conditions: The reaction is carried out in an organic solvent such as acetonitrile at a temperature range of 0-5°C.

      Procedure: Chloromethyl methyl ether is reacted with 2-[(1E)-2-phenyldiazen-1-yl]aniline to form an intermediate. This intermediate is then reacted with methoxycarbonyl isocyanate to yield the final product.

  • Second Method

      Starting Materials: 2-[(1E)-2-phenyldiazen-1-yl]aniline and methyl chloroformate.

      Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine at room temperature.

      Procedure: 2-[(1E)-2-phenyldiazen-1-yl]aniline is reacted with methyl chloroformate in the presence of triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods. The reactions are optimized for yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Agriculture: Used as a herbicide to control weed growth in crops.

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group plays a crucial role in binding to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[(Z)-[(methoxycarbonyl)amino]phenyl]carbamate
  • Ethyl N-[(Z)-[(methoxycarbonyl)amino]phenyl]carbamate
  • Methyl N-[(Z)-[(ethoxycarbonyl)amino]phenyl]carbamate

Uniqueness

Methyl N-(Z)-[(methoxycarbonyl)amino-2-phenyldiazen-1-yl]phenyl}amino)methylidene]carbamate is unique due to the presence of the 2-[(1E)-2-phenyldiazen-1-yl]phenyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with molecular targets, making it more effective in its applications compared to similar compounds.

Properties

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

IUPAC Name

methyl N-[N-methoxycarbonyl-N'-(2-phenyldiazenylphenyl)carbamimidoyl]carbamate

InChI

InChI=1S/C17H17N5O4/c1-25-16(23)19-15(20-17(24)26-2)18-13-10-6-7-11-14(13)22-21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H2,18,19,20,23,24)

InChI Key

XUSBCUOLAZZDRA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(=NC1=CC=CC=C1N=NC2=CC=CC=C2)NC(=O)OC

Origin of Product

United States

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